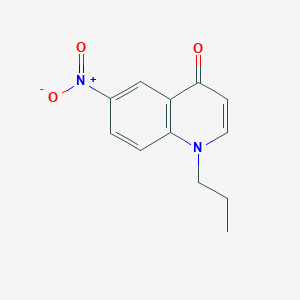

6-Nitro-1-propylquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Nitro-1-propylquinolin-4-one and its derivatives involves optimized methods that enhance yield and purity. A notable method involves the nitration of 3,4-dihydroquinazolin-4-one, leading to the formation of 6-nitro derivatives under controlled conditions to avoid dinitro derivatives as byproducts. This synthesis is optimized through temperature control and reaction time, with significant factors identified for efficient production (Ziyadullaev et al., 2020).

Molecular Structure Analysis

The molecular structure of 6-Nitro-1-propylquinolin-4-one has been extensively studied using techniques such as IR, Mass, 1H, and 13C NMR spectroscopy. These studies provide insights into the compound's molecular configuration and electronic structure, facilitating its application in various chemical syntheses and material science applications. For instance, X-ray diffraction techniques have been employed to elucidate the crystalline structure and hydrogen bonding patterns, offering a deeper understanding of its stability and reactivity (Kesternich et al., 2013).

Chemical Reactions and Properties

6-Nitro-1-propylquinolin-4-one participates in various chemical reactions, including cyclocondensation with aromatic hydrazones, facilitated by sodium hydride in DMF, producing pyrazolo[3,4-f]quinolines and triazino[6,5-f]quinolines. The reaction outcomes are significantly influenced by the electronic nature of hydrazone substituents, showcasing the compound’s versatility in synthetic chemistry (Kawakami et al., 2000).

Aplicaciones Científicas De Investigación

Genotoxicity Assessment :

- 4-Nitroquinoline 1-oxide (4NQO) is used as a control in genotoxicity assays due to its mutagenic and carcinogenic properties. It is converted into 4-hydroxyaminoquinoline 1-oxide, forming DNA adducts. The study assessed the dose–response curve at low concentrations of 4NQO in human lymphoblastoid and mouse lymphoma cell lines using various assays, highlighting its effectiveness as a point mutagen more than a clastogen (Brüsehafer et al., 2015).

Chemical Synthesis and Optimization :

- Research on the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one involved spectrophotometric quantification and study of synthesis conditions. This includes temperature and reaction time optimization, providing insights into the nitration process and formation of dinitro derivatives (Ziyadullaev et al., 2020).

Carcinogenic Metabolism Study :

- A study on 4-nitroquinoline-1-oxide, a carcinogen, focused on its enzymatic conversion to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. This highlighted the role of specific enzymes in carcinogenesis by 4NQO (Sugimura et al., 1966).

One-Pot Synthesis Method Development :

- Research on a one-pot synthesis method for 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides used sodium dithionite as a reducing agent, contributing to the field of heterocyclic compound synthesis (Romero et al., 2013).

Mutagenesis and Genetic Research :

- 4-Nitroquinoline 1-oxide has been used in genetic research for studying DNA damage and repair. It was specifically employed in Aspergillus nidulans to understand its mutagenic spectrum, providing insights into its application in mutagenesis studies (Downes et al., 2014).

Enzymatic Conversion for Imaging :

- A study on the enzymatic conversion of 6-nitroquinoline to a fluorescent helicene focused on its application in cellular hypoxia imaging. This research contributes to the development of fluorescent probes for medical imaging (Rajapakse & Gates, 2012).

Theoretical and Conceptual Study :

- Research on the selectivity of 4-hydroxyquinazoline electrophilic aromatic nitration using density functional theory (DFT) provides theoretical insights into the nitration reactions of heterocycles, relevant for pharmaceutical and chemical synthesis (Makhloufi et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Nitro-1-propylquinolin-4-one is a derivative of quinolones, a class of compounds known for their antibacterial properties . The primary targets of quinolones are bacterial type II topoisomerases, specifically gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This disrupts the replication process, leading to bacterial cell death . Specific mutations in these enzymes can lead to resistance, weakening the interactions between quinolones and these enzymes .

Biochemical Pathways

The action of quinolones on gyrase and topoisomerase IV affects the DNA supercoiling process, a crucial step in DNA replication . By inhibiting these enzymes, quinolones prevent the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually cell death .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . These properties contribute to their bioavailability and effectiveness as antibacterial agents .

Result of Action

The result of the action of 6-Nitro-1-propylquinolin-4-one, like other quinolones, is the inhibition of bacterial growth and replication . By targeting essential enzymes involved in DNA replication, it causes DNA damage, leading to cell death . This makes it an effective antibacterial agent .

Action Environment

The action of 6-Nitro-1-propylquinolin-4-one, as with other quinolones, can be influenced by environmental factors. For instance, the presence of metal ions can affect the activity of quinolones . Additionally, the pH of the environment can influence the ionization state of quinolones, potentially affecting their absorption and distribution . .

Propiedades

IUPAC Name |

6-nitro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMADRVHUQVJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1-propylquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)

![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)